molecular formula C33H30OSi B11941214 (3-Phenoxyphenyl)tribenzylsilane CAS No. 18790-70-0

(3-Phenoxyphenyl)tribenzylsilane

Cat. No.: B11941214
CAS No.: 18790-70-0
M. Wt: 470.7 g/mol
InChI Key: OLUXVQGNXBPIOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)tribenzylsilane typically involves the reaction of 3-phenoxyphenylsilane with benzyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)tribenzylsilane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Phenoxyphenyl)tribenzylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential in developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)tribenzylsilane involves its interaction with various molecular targets. The phenoxy and benzyl groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The silicon atom can also form stable bonds with other elements, contributing to the compound’s stability and versatility .

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethylsilane
  • Diphenylmethylsilane
  • Triphenylsilane

Uniqueness

(3-Phenoxyphenyl)tribenzylsilane is unique due to the presence of both phenoxy and benzyl groups attached to the silicon atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

18790-70-0

Molecular Formula

C33H30OSi

Molecular Weight

470.7 g/mol

IUPAC Name

tribenzyl-(3-phenoxyphenyl)silane

InChI

InChI=1S/C33H30OSi/c1-5-14-28(15-6-1)25-35(26-29-16-7-2-8-17-29,27-30-18-9-3-10-19-30)33-23-13-22-32(24-33)34-31-20-11-4-12-21-31/h1-24H,25-27H2

InChI Key

OLUXVQGNXBPIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC(=C4)OC5=CC=CC=C5

Origin of Product

United States

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